molecular formula C15H10BrF2N3O2 B4623088 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide

Cat. No. B4623088
M. Wt: 382.16 g/mol
InChI Key: PATIKEBXKBDHDY-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide is a compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is known to exhibit potent inhibitory activity against a specific enzyme, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

  • Functionalized Thiophene-Based Pyrazole Amides : Synthesis methodologies for pyrazole-thiophene-based amide derivatives highlight the potential for creating a range of compounds with varying substituents. These compounds have been analyzed for their non-linear optical (NLO) properties, chemical reactivity descriptors, and electronic structure through DFT calculations. One compound exhibited superior NLO response, suggesting its utility in applications requiring high non-linearity in optical properties (Kanwal et al., 2022).

  • Novel Pyrazolopyrimidines : The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles indicates a methodological approach to accessing a variety of heterocyclic compounds. These compounds are expected to facilitate further pharmacological studies to explore their potential activities (Kamal El‐dean et al., 2018).

Biological Applications

  • Antiprotozoal Agents : Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant promise as antiprotozoal agents, with some compounds demonstrating high in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These findings suggest the potential for developing new treatments for protozoal infections (Ismail et al., 2004).

  • Anticancer and Anti-inflammatory Agents : A series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis provided insights into the design of more potent compounds for therapeutic applications (Rahmouni et al., 2016).

  • Antimicrobial Activity : The synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, followed by evaluation of their antimicrobial activity, showcases the potential for discovering new antimicrobial agents. Certain compounds have shown promising results against a variety of microbial strains (Abunada et al., 2008).

properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N3O2/c16-9-6-19-21(7-9)8-11-2-4-14(23-11)15(22)20-13-5-10(17)1-3-12(13)18/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATIKEBXKBDHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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